(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine - 1218039-62-3

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine

Catalog Number: EVT-3228289
CAS Number: 1218039-62-3
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One approach involves the alkylation of (3S)-3-aminopiperidine with 4-fluorobenzyl bromide, typically in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide. []
  • Another route uses a chiral auxiliary to introduce the stereocenter at the 3-position. This strategy involves reacting a suitably protected piperidin-4-one with a chiral auxiliary, followed by stereoselective reduction and deprotection to yield the desired enantiomer. []
  • Yet another method utilizes an asymmetric synthesis approach, often employing a chiral catalyst. For example, catalytic asymmetric hydrogenation of a specific enamine precursor can be utilized to afford (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine with high enantioselectivity. []
Molecular Structure Analysis
  • NMR Spectroscopy (1H and 13C NMR): Provides information about the number, type, and connectivity of atoms in the molecule, confirming the presence of specific functional groups and their relative positions. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, offering further structural confirmation. []
  • X-ray Crystallography: Provides a three-dimensional representation of the molecule's solid-state structure, including bond lengths, bond angles, and conformation. []
Chemical Reactions Analysis
  • Acylation: Reacting the amine group with acyl chlorides or acid anhydrides yields amides, which are crucial building blocks in medicinal chemistry. [] [] []
  • Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines, expanding the diversity of potential drug candidates. [, ]
  • Reductive Amination: This reaction allows for the introduction of various alkyl or aryl groups to the amine, broadening the scope of accessible derivatives. []
  • Formation of Heterocycles: The amine group can participate in cyclization reactions, leading to the synthesis of various heterocyclic compounds with potential biological activities. [, ]
Mechanism of Action
  • Dopamine Transporter (DAT) Inhibitors: These compounds, like GBR 12909 [], inhibit the reuptake of dopamine in the brain, potentially leading to therapeutic effects in conditions like Parkinson's disease.
  • Serotonin Transporter (SERT) Inhibitors: By inhibiting SERT, these compounds increase serotonin levels in the synapse, leading to potential antidepressant and anxiolytic effects. [] []
  • Motilin Receptor Agonists: These compounds, like GSK962040 [], activate motilin receptors in the gut, promoting gastrointestinal motility and potentially treating conditions like gastroparesis.
Applications
  • Antidepressants: Compounds like paroxetine [, ], a selective serotonin reuptake inhibitor, utilize this scaffold for its therapeutic activity.
  • Antipsychotics: Researchers are exploring its potential in developing novel antipsychotic drugs with improved blood-brain barrier permeability and enhanced binding to serotonin and dopamine receptors. []
  • Anticonvulsants: Fluorinated arylcycloheptylamines, synthesized using this scaffold, have shown promising anticonvulsant activity in preclinical studies. []
  • Gastroprokinetic Agents: Motilin receptor agonists, like GSK962040 [], demonstrate potential in treating gastrointestinal motility disorders.
  • Anticancer Agents: Studies indicate potential applications in developing novel tyrosine kinase inhibitors, which are crucial targets for cancer therapy. []
  • Antimicrobial Agents: Recent research suggests its potential as a starting point for designing novel amino acid derivatives with antifungal activity against Phytophthora capsici. []

1-[(4-Chlorophenyl)methyl]piperidin-4-amine

  • Compound Description: This compound serves as the subject of a kinetic oxidation study using alkaline potassium permanganate in the presence of a Ru(III) catalyst []. The reaction was monitored spectrophotometrically, and the products were identified as chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. Density functional theory (DFT) analysis was utilized to investigate the reaction mechanism and support the proposed pathway [].

(3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: This compound is a novel and selective AKT inhibitor developed for its potential in treating cancer [, ]. Hu7691 demonstrated excellent anti-cancer cell proliferation potencies and low activity in inducing HaCaT apoptosis []. This compound also showed favorable pharmacokinetic properties and in vivo efficacy, leading to its approval for clinical trials by the National Medical Products Administration (NMPA) [].

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: This compound is a novel small molecule motilin receptor agonist. It showed excellent activity at both recombinant human and native rabbit motilin receptors []. GSK962040 potentiated the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue in rabbits []. It also demonstrated promising pharmacokinetic profiles in rats and dogs [], making it a candidate for further development.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (compound 34)

  • Compound Description: This benzodiazepine-containing compound is a highly potent γ-secretase inhibitor developed for potential use in Alzheimer's disease []. It exhibited excellent in vitro potency (IC50 = 0.06 nM) and could be selectively methylated to produce a radioligand for binding assays [].

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: This compound is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) researched for the treatment of treatment-resistant depression (TRD) []. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibited GluN2B receptor function [].

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909)

  • Compound Description: This compound is a well-known dopamine transporter (DAT) inhibitor with a high affinity for the DAT [, , , , ]. It is used as a reference compound for studying dopamine transporter ligands and their pharmacological activities.

3-[2-[Bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane (compound 8)

  • Compound Description: This compound is a high-affinity dopamine transporter (DAT) ligand with a tropane-like structure []. It demonstrates selectivity for the DAT and inhibits dopamine reuptake. Compared to benztropines, compound 8 exhibits a significantly lower affinity for the muscarinic-1 site.

Properties

CAS Number

1218039-62-3

Product Name

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]piperidin-3-amine

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1

InChI Key

NMGICMVQPPCKCW-LBPRGKRZSA-N

SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.